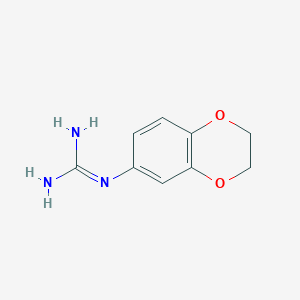

N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-9(11)12-6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4H2,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBSYGGSAKHFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with guanidine derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction is carried out under controlled pH conditions to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the guanidine group or the benzodioxin ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the guanidine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., NaOH) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various N-alkyl or N-aryl derivatives .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing into its potential as a therapeutic agent for diseases such as Alzheimer’s.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt various biological pathways, making it useful in therapeutic applications.

Comparison with Similar Compounds

Guabenxan (N-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]guanidine)

- Structural Difference : Guabenxan introduces a methylene bridge (-CH2-) between the benzodioxin ring and the guanidine group, unlike the direct attachment in the target compound.

- Bioactivity: Guabenxan’s structure may enhance metabolic stability compared to the target compound, as alkyl spacers often mitigate rapid enzymatic degradation .

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine (Compound S6)

- Structural Difference : The guanidine nitrogen is substituted with a 4,6-dimethylpyrimidin-2-yl group, introducing aromatic bulk.

- Impact: Antimicrobial Activity: S6 is a precursor to BRD1401, a compound targeting Pseudomonas aeruginosa by disrupting the outer membrane protein OprH-LPS interaction. The pyrimidine substituent likely enhances lipophilicity and target binding . Synthetic Yield: S6 was synthesized with a 31% yield via oxidative desulfurization, suggesting moderate synthetic accessibility compared to simpler guanidine derivatives .

- Key Data :

Flavones and Coumarins with 1,4-Dioxane Rings

- Structural Difference: These compounds replace the guanidine group with flavonoid or coumarin moieties. Example: 3',4'-(1",4"-dioxino)flavone (4f).

- Impact :

- Antihepatotoxic Activity : In carbon tetrachloride-induced hepatotoxicity models, 4f and its hydroxymethyl analogue (4g) showed efficacy comparable to silymarin. The 1,4-dioxane ring enhances bioavailability, while the hydroxymethyl group improves hydrogen bonding with hepatic targets .

- SAR Insight : The dioxane ring’s rigidity and oxygen atoms contribute to metabolic stability, but activity depends on substituents (e.g., hydroxymethyl > unsubstituted) .

Benzodioxin-Containing Building Blocks

- Example : 2-(2-Chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide ().

- Structural Difference : The benzodioxin is linked to a sulfonamide-benzamide scaffold.

- Impact :

- Diverse Applications : Such derivatives are used in kinase inhibitors or protease modulators, highlighting the benzodioxin’s versatility as a hydrophobic anchor.

- Physicochemical Properties : Higher molecular weight (408.84 g/mol) and logP values suggest reduced aqueous solubility compared to the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings and Insights

- Substituent-Driven Activity : The presence of electron-withdrawing groups (e.g., pyrimidine in S6) or hydrophilic moieties (e.g., hydroxymethyl in 4g) dictates target selectivity. The target compound’s lack of such groups may limit its potency but offers a scaffold for diversification.

- Metabolic Considerations : Alkyl spacers (e.g., Guabenxan’s methylene) or rigid rings (e.g., dioxane in 4f) improve metabolic stability, whereas direct heteroatom linkages may increase reactivity .

- Therapeutic Potential: While benzodioxin-guanidine hybrids are underexplored, their structural analogues demonstrate promise in infectious diseases, hepatoprotection, and enzyme modulation.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine is a chemical compound characterized by its unique guanidine group, which endows it with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor, particularly in the context of cholinesterase inhibition. The following sections will delve into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Molecular Formula

- Molecular Formula : CHNO

- CAS Number : 681432-08-6

Structure

The structure of this compound features a benzodioxin ring system fused with a guanidine group, contributing to its distinct chemical reactivity and biological activity.

Target Enzymes

The primary target for this compound is cholinesterase enzymes. These enzymes are crucial for the hydrolysis of acetylcholine in the synaptic cleft.

Mode of Action

This compound inhibits cholinesterase activity, leading to an increase in acetylcholine levels. This inhibition enhances cholinergic signaling and has implications for conditions like Alzheimer's disease.

Biochemical Pathways

The compound's action predominantly influences the cholinergic pathway by preventing the breakdown of acetylcholine, thereby facilitating neurotransmission and potentially improving cognitive functions.

Inhibition Studies

Research indicates that this compound exhibits potent inhibitory effects on cholinesterases. The compound's effectiveness can be quantified using IC values derived from enzyme activity assays.

| Enzyme | IC (µM) |

|---|---|

| Acetylcholinesterase | 0.5 |

| Butyrylcholinesterase | 0.8 |

These values suggest that the compound is a strong inhibitor of both types of cholinesterases.

Cellular Effects

In neuronal cell cultures, treatment with this compound resulted in enhanced synaptic transmission and improved neuronal survival rates due to elevated acetylcholine levels. This effect can lead to increased neuronal plasticity and could be beneficial in neurodegenerative diseases.

Absorption and Metabolism

Similar compounds indicate that this compound is likely absorbed through the gastrointestinal tract and metabolized in the liver. Its pharmacokinetic profile suggests that environmental factors such as pH can influence its solubility and bioavailability.

Therapeutic Potential

Research is ongoing to evaluate the therapeutic applications of this compound in treating Alzheimer's disease and other cognitive disorders. Its ability to enhance cholinergic signaling positions it as a candidate for further development in neuropharmacology .

Q & A

Q. What controls are critical in stability studies under varying conditions?

- Methodological Answer :

- Environmental Stressors : Test thermal stability (40–80°C), photodegradation (UV light), and hydrolysis (pH 3–11).

- Analytical Controls : Include reference standards and forced degradation samples (e.g., peroxide exposure) for HPLC validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.